molecular formula C16H16FNO2 B290982 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide

2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide

Cat. No. B290982
M. Wt: 273.3 g/mol
InChI Key: ZCUBRQJEZBICNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide, also known as FMA, is a chemical compound that has been widely used in scientific research. It belongs to the family of amides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide binds to the sigma-1 receptor and modulates its activity. This leads to the activation of various signaling pathways, including the ERK1/2 and AKT pathways. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been found to inhibit the activity of the Na+/K+ ATPase pump, which is involved in the regulation of cellular ion homeostasis. The exact mechanism of action of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is still under investigation.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anxiolytic, and antidepressant properties in animal models. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been found to enhance learning and memory in rodents. Additionally, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for investigating the role of this receptor in various cellular processes. However, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has a low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. Another area of research is the investigation of the long-term effects of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide on cellular processes. This could provide valuable insights into the role of the sigma-1 receptor in various physiological and pathological processes. Finally, the development of new methods for the administration of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide could improve its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-fluoroacetophenone with 4-methoxybenzylamine in the presence of acetic acid and sodium borohydride. The resulting product is purified through recrystallization using ethanol and water. The yield of 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide is typically around 70%.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 2-(4-fluorophenyl)-N-(4-methoxybenzyl)acetamide has also been used to study the role of sigma-1 receptors in cancer cell proliferation and migration.

properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-4-13(5-9-15)11-18-16(19)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

ZCUBRQJEZBICNX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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